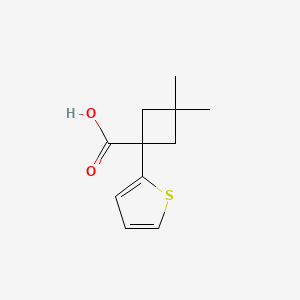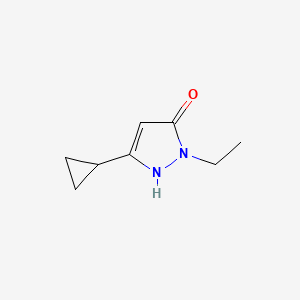
3-cyclopropyl-1-ethyl-1H-pyrazol-5-ol
Descripción general
Descripción
“3-cyclopropyl-1-ethyl-1H-pyrazol-5-ol” is a chemical compound with the CAS Number: 1566720-90-8 . It has a molecular weight of 152.2 and its IUPAC name is 3-cyclopropyl-1-ethyl-1H-pyrazol-5-ol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code of “3-cyclopropyl-1-ethyl-1H-pyrazol-5-ol” is 1S/C8H12N2O/c1-2-10-8(11)5-7(9-10)6-3-4-6/h5-6,11H,2-4H2,1H3 .Physical And Chemical Properties Analysis
“3-cyclopropyl-1-ethyl-1H-pyrazol-5-ol” is a solid compound . It has a molecular weight of 152.2 .Aplicaciones Científicas De Investigación
Anticancer Activities
Pyrazoles like 3-cyclopropyl-1-ethyl-1H-pyrazol-5-ol have been studied extensively for their anticancer activities. A study by Cadena-Cruz et al. (2021) synthesized derivatives of 1H-pyrazol-5-ols and evaluated their antioxidant and anticancer activities, specifically against colorectal carcinoma cells. These compounds demonstrated significant cytotoxic properties, with some activating autophagy proteins and inducing p53-mediated apoptosis in cancer cells.
Biological Evaluation as Antifungal Agents
The synthesis of 3-cyclopropyl-5-(4-substituted)-1-phenyl-4,5-dihydro-1H-pyrazoles and their evaluation as biological agents has been researched. Burde and Rahatgaonkar (2019) synthesized these compounds and found them to exhibit antifungal properties, highlighting their potential as biological agents in treating fungal infections.
Antiviral Activity
A study by Sujatha et al. (2009) focused on the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) and their evaluation for antiviral activity. Specifically, they tested these compounds against the peste des petits ruminant virus (PPRV), finding significant antiviral activity, which could be more potent than standard drugs like ribavirin.
Synthesis and Characterization for Chemical Analysis
Research into the synthesis and characterization of pyrazole derivatives for chemical analysis has been conducted. For example, Naveen et al. (2021) described the effective synthesis of substituted pyrazoles and their characterization using various spectroscopic methods. They also evaluated the antioxidant properties of these compounds, providing insight into their potential applications in chemical analysis.
Antioxidant and Antimicrobial Activities
Pyrazoles have also been investigated for their antioxidant and antimicrobial activities. A study by Umesha et al. (2009) synthesized compounds that exhibited significant antimicrobial and antioxidant activity, demonstrating their potential in the development of new drugs or chemical agents with these properties.
Propiedades
IUPAC Name |
5-cyclopropyl-2-ethyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-10-8(11)5-7(9-10)6-3-4-6/h5-6,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDIHWGFVCLZMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-1-ethyl-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-methylpiperazin-1-yl)methyl]-N-propylpyridin-2-amine](/img/structure/B1425703.png)
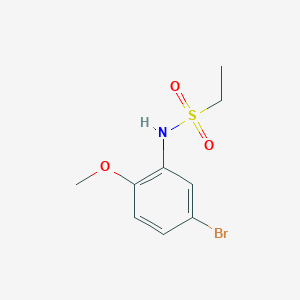
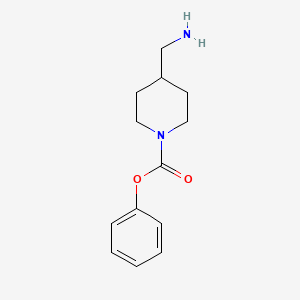
![3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B1425707.png)
amine](/img/structure/B1425709.png)
![2-Chloro-1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-one](/img/structure/B1425710.png)
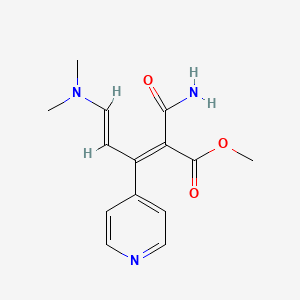
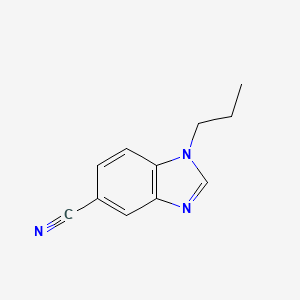
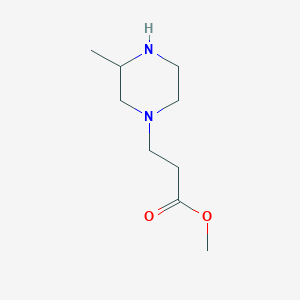
![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide](/img/structure/B1425717.png)
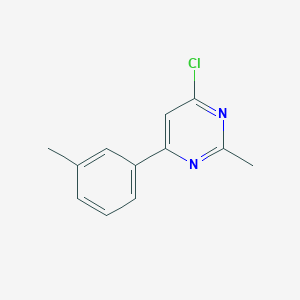
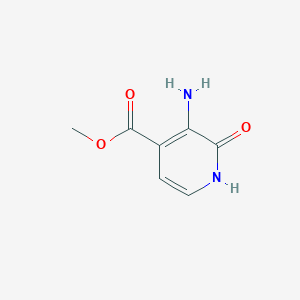
![[1-(2-Ethoxyethyl)cyclopropyl]methanamine](/img/structure/B1425722.png)
